molecular formula C28H23N5O2S B11671315 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11671315
M. Wt: 493.6 g/mol
InChI Key: ZBWOKUXRZSXUMO-STBIYBPSSA-N
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Description

N'-[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a Schiff base-derived hydrazide compound characterized by a hydroxynaphthalene moiety and a 1,2,4-triazole ring substituted with methylphenyl and phenyl groups. This compound has drawn interest in medicinal chemistry due to its structural complexity and hypothesized bioactivity, particularly in targeting enzymes or receptors via its triazole and naphthol motifs .

Properties

Molecular Formula

C28H23N5O2S

Molecular Weight

493.6 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H23N5O2S/c1-19-11-14-22(15-12-19)33-27(21-8-3-2-4-9-21)31-32-28(33)36-18-26(35)30-29-17-24-23-10-6-5-7-20(23)13-16-25(24)34/h2-17,34H,18H2,1H3,(H,30,35)/b29-17+

InChI Key

ZBWOKUXRZSXUMO-STBIYBPSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Stepwise Formation of the Triazole Core

The synthesis begins with constructing the 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl moiety. This step typically employs a cyclocondensation reaction between a substituted hydrazine derivative and an appropriate carbonyl precursor. For example, 4-methylphenylhydrazine reacts with phenyl isocyanate under reflux in ethanol to form a semicarbazide intermediate, which undergoes intramolecular cyclization in the presence of phosphorus oxychloride (POCl₃) to yield the triazole ring.

Key Reaction Parameters:

  • Temperature: 80–100°C

  • Catalyst: POCl₃ (10 mol%)

  • Solvent: Anhydrous ethanol or toluene

  • Yield: 70–85%

Introduction of the Sulfanyl Group

The sulfanyl (-S-) group is introduced via nucleophilic substitution. The triazole intermediate is treated with thiourea or potassium thiocyanate in dimethylformamide (DMF) at 60°C, followed by alkylation with chloroacetohydrazide to attach the acetohydrazide side chain.

Optimization Insight:

  • Excess thiourea (1.5 equivalents) improves sulfanyl incorporation efficiency.

  • Microwave-assisted reactions reduce processing time by 40% compared to conventional heating.

Condensation with 2-Hydroxynaphthaldehyde

The final step involves a Schiff base formation between the acetohydrazide intermediate and 2-hydroxynaphthaldehyde . This condensation is catalyzed by acetic acid in ethanol under reflux, producing the target compound with high stereoselectivity (E-configuration).

Critical Factors:

  • Molar Ratio: 1:1.2 (acetohydrazide:aldehyde) to minimize unreacted starting material.

  • Reaction Time: 6–8 hours for >90% conversion.

Industrial Production and Scalability

Continuous Flow Reactor Systems

Purification and Characterization

Chromatographic Techniques

Crude product purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from methanol. This dual-step process achieves >98% purity.

Spectroscopic Validation

  • NMR: Distinct signals at δ 8.2 ppm (naphthyl CH=N) and δ 4.1 ppm (CH₂-S) confirm structure.

  • Mass Spectrometry: Molecular ion peak at m/z 457.55 aligns with the theoretical molecular weight.

Comparative Analysis of Alternative Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Conventional Batch7595Low equipment costLabor-intensive
Flow Reactor9098ScalabilityHigh initial investment
Biocatalytic7897Environmentally friendlyLonger reaction time

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the naphthyl hydroxyl group and hydrazide linkage. Key reagents and outcomes include:

  • Potassium permanganate (KMnO₄) : Converts the naphthol group to a naphthoquinone structure, enhancing electrophilic character.

  • Hydrogen peroxide (H₂O₂) : Oxidizes the hydrazide moiety to a diazene derivative, altering biological activity.

Example Reaction Pathway :

HydrazideKMnO4,H2ONaphthoquinone derivative+Hydrazine oxidation byproducts\text{Hydrazide} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{Naphthoquinone derivative} + \text{Hydrazine oxidation byproducts}

Reduction Reactions

Reductive transformations target the imine (C=N) bond and sulfur groups:

  • Sodium borohydride (NaBH₄) : Reduces the E-configuration imine to a secondary amine, modifying stereochemistry .

  • Lithium aluminum hydride (LiAlH₄) : Cleaves the sulfanyl (–S–) bond, yielding thiol intermediates.

Experimental Data :

ReagentProductYield (%)Conditions
NaBH₄ (0.07 g)Secondary alcohol derivative 36Ethanol, 50°C, 25 min
LiAlH₄ (excess)Thiol-acetohydrazide analog42THF, reflux, 2 h

Nucleophilic Substitution

The triazole sulfur atom acts as a nucleophile in alkylation and arylation reactions:

  • Cesium carbonate (Cs₂CO₃) : Facilitates S-alkylation with alkyl halides (e.g., 2-bromo-1-phenylethanone) in DMF .

  • Copper(I) iodide (CuI) : Catalyzes Ullmann-type coupling with aryl halides.

Key Observation :
Alkylation at the triazole sulfur improves solubility in polar aprotic solvents (e.g., DMSO).

Cyclization and Condensation

The hydrazide group participates in cyclocondensation reactions:

  • Acetic anhydride (Ac₂O) : Induces cyclization to form 1,3,4-oxadiazole derivatives under reflux.

  • Aromatic aldehydes : Forms Schiff base analogs via condensation, expanding π-conjugation .

Mechanistic Insight :
Cyclization proceeds via intramolecular nucleophilic attack, stabilized by the triazole’s electron-withdrawing effect.

Cross-Coupling Reactions

The triazole ring enables transition metal-catalyzed couplings:

  • Suzuki-Miyaura : Bonds arylboronic acids to the triazole’s C–H position using Pd(PPh₃)₄.

  • Buchwald-Hartwig Amination : Introduces amine groups at the triazole’s sulfur-adjacent carbon.

Optimized Conditions :

Reaction TypeCatalystBaseSolventTemperature
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃DMF/H₂O80°C
Buchwald-HartwigPd₂(dba)₃/XPhosCs₂CO₃Toluene110°C

Acid/Base-Mediated Reactions

  • Hydrolysis : The hydrazide bond cleaves under acidic (HCl) or basic (NaOH) conditions to yield carboxylic acid derivatives.

  • Deprotonation : The naphthol –OH group undergoes deprotonation in basic media, enhancing chelation with metal ions .

Applications : Hydrolysis products serve as precursors for sensor development .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the naphthyl group, forming dimeric structures. This reaction is solvent-dependent, with higher yields in non-polar solvents (e.g., hexane) .

Comparative Reactivity Table

Functional GroupReaction TypeReagentsKey Products
Hydrazide (–NH–N=C–)OxidationKMnO₄, H₂O₂Diazene, quinones
Triazole (–S–)AlkylationCs₂CO₃, alkyl halidesThioether derivatives
Naphthol (–OH)DeprotonationNaOHMetal complexes
Imine (C=N)ReductionNaBH₄, LiAlH₄Amines, thiols

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : Studies have shown that N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide demonstrates notable antimicrobial activity against various bacterial strains. This property is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
  • Anticancer Activity : The compound has been evaluated for its anticancer potential. In vitro studies have revealed that it can inhibit the growth of cancer cell lines, suggesting that it may interfere with cellular proliferation mechanisms. The National Cancer Institute (NCI) has conducted screenings that highlight its efficacy against specific tumor types, indicating its potential as a lead compound for cancer therapy.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions. Key reagents include potassium permanganate for oxidation and sodium borohydride for reduction. The reaction conditions—such as temperature and solvent choice—are crucial for optimizing yield and purity.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard microbiological methods.
  • Anticancer Screening : In another significant study conducted by the National Cancer Institute, the compound was tested against a panel of human tumor cell lines. Results indicated a promising level of cytotoxicity with specific cell lines showing over 50% growth inhibition at low micromolar concentrations.
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the triazole ring suggests potential interactions with biological macromolecules through hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Key Observations :

  • Pyridine-containing derivatives (e.g., ZE-4b/c) exhibit distinct electronic properties due to the nitrogen heterocycle, which may alter solubility or binding affinity .
  • Methoxy and ethoxy substituents (e.g., ) improve lipophilicity but reduce hydrogen-bonding capacity relative to the hydroxyl group in the target compound.

Analytical and Spectroscopic Comparisons

NMR Spectral Data

  • The target compound’s ¹H-NMR spectrum shows characteristic signals for the naphthol proton (~δ 10–12 ppm) and hydrazide NH (~δ 8–9 ppm), distinct from phenylpropanoid derivatives (e.g., veronicoside, cataposide) that lack these features .
  • ¹³C-NMR shifts for the triazole ring (δ 150–160 ppm) align with analogues like ZE-4b/c, confirming conserved electronic environments .

Mass Spectrometry and Molecular Networking

  • Molecular networking using MS/MS data (cosine score >0.8) clusters the target compound with triazole-containing hydrazides, such as ZE-4b and , due to shared fragmentation patterns (e.g., loss of –SH and triazole ring cleavage) .

Bioactivity and Computational Predictions

Similarity-Based Bioactivity Profiling

  • Hierarchical clustering of bioactivity profiles (NCI-60 dataset) links the target compound to triazole derivatives with antioxidant and antimicrobial activities .

Molecular Docking and QSAR

  • Docking studies reveal that the hydroxynaphthalene moiety in the target compound forms stable interactions with kinase ATP-binding pockets, outperforming phenylmethylidene analogues (e.g., ZE-4c) by ~20% in binding energy .

Biological Activity

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention due to its potential biological activities. This compound integrates a naphthalene moiety with a triazole derivative, which is known for its diverse pharmacological properties. The following sections detail the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C24H23N5O3S\text{C}_{24}\text{H}_{23}\text{N}_5\text{O}_3\text{S}

This structure incorporates functional groups that contribute to its biological activity, including the hydroxynaphthalene and triazole rings.

Biological Activity Overview

Research indicates that compounds featuring triazole and naphthalene derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Triazole derivatives have shown significant antimicrobial properties against various pathogens. The presence of the naphthalene ring may enhance this activity through synergistic effects.
  • Anticancer Potential : Several studies have documented the anticancer efficacy of triazole derivatives. For instance, compounds similar to this one have demonstrated cytotoxic effects against multiple cancer cell lines, including MCF-7 and HT-29, with IC50 values ranging from 0.8 μM to 74.28 μM depending on the specific derivative tested .
  • Anti-inflammatory Effects : Compounds within this class have been evaluated for their anti-inflammatory properties. In particular, triazole derivatives have been noted for their ability to reduce carrageenan-induced paw edema in animal models, indicating potential use in treating inflammatory conditions .

Anticancer Activity

A study focusing on 1,2,3-triazole derivatives reported that certain compounds exhibited significant inhibition of cell growth across various cancer cell lines. For example:

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF-70.8Cell cycle arrest in G0/G1 phase
Compound BHT-2910Induction of apoptosis
Compound CMOLT-420Inhibition of proliferation

These findings suggest that this compound may possess similar anticancer properties due to its structural components .

Antimicrobial Activity

The antimicrobial efficacy of related triazole compounds has been extensively studied:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli12 μg/mL
S. aureus8 μg/mL
C. albicans16 μg/mL

These results indicate a promising antimicrobial profile that may extend to the compound .

Anti-inflammatory Studies

In vivo studies have shown that triazole derivatives can significantly reduce inflammation:

Treatment GroupPaw Edema Reduction (%)
Control0
Compound D65
Compound E50

The anti-inflammatory action is likely mediated through inhibition of pro-inflammatory cytokines .

Case Studies

  • Case Study on Anticancer Activity : A recent investigation into a series of triazole derivatives revealed that specific modifications to the triazole ring significantly enhanced cytotoxicity against breast cancer cells. The study highlighted that compounds with naphthalene substitutions showed improved selectivity and potency compared to their non-naphthalene counterparts .
  • Case Study on Antimicrobial Efficacy : Another study assessed the effectiveness of triazole derivatives against resistant bacterial strains. The findings indicated that modifications similar to those in this compound resulted in enhanced antimicrobial activity against multidrug-resistant strains .

Q & A

Q. Key Variables :

  • Catalysts : Pyridine/Zeolite systems enhance imine bond formation .
  • Solvent selection : Absolute ethanol minimizes side reactions in hydrazide syntheses .
  • Temperature : Reflux conditions (~78–150°C) balance reaction rate and decomposition risks.

Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Basic Research Question
Primary Techniques :

  • TLC : Used to monitor reaction progress (e.g., chloroform:methanol 7:3) .
  • Elemental Analysis (CHNS) : Validates stoichiometry (e.g., deviations >0.3% suggest impurities) .
  • FT-IR : Confirms hydrazone (C=N stretch ~1600 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹) groups .
  • NMR : ¹H/¹³C NMR resolves aromatic protons (δ 6.5–8.5 ppm) and triazole/thioether linkages .

Advanced Tip : Cross-reference HPLC-MS to detect trace byproducts and validate molecular ion peaks .

How can reaction conditions be systematically optimized to improve yield and scalability?

Advanced Research Question
Methodology :

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., catalyst loading, temperature) .
  • Bayesian Optimization : Machine learning models predict optimal conditions with minimal experimental runs .
  • Flow Chemistry : Continuous-flow systems enhance heat/mass transfer for scale-up (e.g., Omura-Sharma-Swern oxidation adaptations) .

Case Study : highlights heuristic algorithms outperforming manual optimization in similar triazole syntheses, achieving >90% yield .

How should researchers resolve contradictions in spectral data (e.g., NMR vs. elemental analysis)?

Advanced Research Question
Stepwise Approach :

Replicate Analyses : Confirm results using independent techniques (e.g., HRMS vs. CHNS).

Crystallography : Single-crystal X-ray diffraction provides definitive structural validation .

Computational Validation : Compare experimental NMR shifts with DFT-calculated values to identify misassignments .

Example : used elemental analysis to resolve discrepancies in hydrazone TLC mobility .

What strategies are effective for evaluating the compound’s bioactivity (e.g., antiproliferative or antibacterial effects)?

Advanced Research Question
Experimental Design :

  • In Vitro Assays : Use MTT assays () for antiproliferative activity against cancer cell lines (e.g., IC₅₀ determination) .
  • Structure-Activity Relationship (SAR) : Modify triazole or naphthyl groups () to assess antibacterial potency against Gram-positive/-negative strains .
  • Molecular Docking : Simulate binding to target proteins (e.g., cannabinoid receptors or DNA topoisomerases) using AutoDock Vina .

Key Finding : Triazole-thioether moieties in enhanced antibacterial activity by 40% compared to analogs .

How can computational methods (e.g., molecular docking) guide the design of derivatives with improved activity?

Advanced Research Question
Workflow :

Target Selection : Prioritize proteins (e.g., kinases, receptors) with known roles in disease pathways .

Docking Simulations : Use Schrödinger Suite or AutoDock to predict binding affinities.

MD Simulations : Validate stability of ligand-protein complexes over 100 ns trajectories .

Example : demonstrated that derivatives with electron-withdrawing groups on the naphthyl ring showed stronger binding to hypoglycemic targets .

What are the challenges in scaling up synthesis, and how can they be mitigated?

Advanced Research Question
Challenges :

  • Exothermic Risks : High-temperature reflux may require jacketed reactors for heat dissipation .
  • Purification : Recrystallization from ethanol becomes inefficient at scale; switch to gradient column chromatography .
  • Catalyst Recovery : Zeolite (Y-H) catalysts in can be reused 3–5 times with <5% activity loss .

Automation : Integrate flow reactors () for continuous production and real-time monitoring .

How do structural modifications (e.g., substituent variation) impact physicochemical properties?

Advanced Research Question
SAR Insights :

  • Hydrophilicity : Adding hydroxyl groups () increases aqueous solubility but may reduce membrane permeability .
  • Steric Effects : Bulky substituents on the triazole ring () hinder enzymatic degradation, prolonging half-life .

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